molecular formula C17H23N5O2 B2472010 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 921144-38-9

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

カタログ番号: B2472010
CAS番号: 921144-38-9
分子量: 329.404
InChIキー: TXXSQRITVKRZNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied in recent years. It is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

作用機序

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide selectively inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various cancer cells, and its activity is associated with increased cell proliferation and survival. By inhibiting the activity of CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2 in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of CK2 in the brain, which may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for CK2, which allows for specific inhibition of this protein kinase. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell culture experiments. In addition, this compound has a short half-life in vivo, which can limit its effectiveness in animal studies.

将来の方向性

There are several future directions for the study of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of CK2, which may have improved therapeutic efficacy. Finally, the development of more effective delivery methods for this compound may improve its effectiveness in animal studies and clinical trials.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It selectively inhibits the activity of protein kinase CK2, which is involved in various cellular processes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its therapeutic applications and the development of more effective delivery methods.

合成法

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis begins with the reaction of cyclohexylamine with sodium azide to form 1-cyclohexyl-1H-tetrazole. This intermediate is then reacted with 4-(methylthio)phenylacetic acid to form N-(1-cyclohexyl-1H-tetrazol-5-ylmethyl)-4-(methylthio)phenylacetic acid. Finally, this compound is reacted with m-tolyl chloroacetate to form this compound.

科学的研究の応用

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the activity of CK2 in the brain, which may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and psoriasis.

特性

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-13-6-5-9-15(10-13)24-12-17(23)18-11-16-19-20-21-22(16)14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXSQRITVKRZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。